(2R)-2-(carbamoylamino)-2-phenylacetic acid
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Overview
Description
(2R)-2-(Carbamoylamino)-2-phenylacetic acid is a chiral compound belonging to the class of ureas It is characterized by the presence of a carbamoyl group attached to an amino acid backbone, specifically phenylacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(carbamoylamino)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with a suitable carbamoylating agent. One common method is the reaction of phenylacetic acid with urea in the presence of a catalyst under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(Carbamoylamino)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-(Carbamoylamino)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(carbamoylamino)-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
- (2R)-2-(Carbamoylamino)pentanoic acid
- (2R)-2-(Carbamoylamino)-2-methylpropanoic acid
Comparison: Compared to similar compounds, (2R)-2-(carbamoylamino)-2-phenylacetic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
6489-76-5 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(2R)-2-(carbamoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)/t7-/m1/s1 |
InChI Key |
GIOUOHDKHHZWIQ-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)N |
Origin of Product |
United States |
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